molecular formula C14H21N7O6 B14596809 Glycylglycyl-L-histidylglycylglycine CAS No. 60343-81-9

Glycylglycyl-L-histidylglycylglycine

Cat. No.: B14596809
CAS No.: 60343-81-9
M. Wt: 383.36 g/mol
InChI Key: SYMZACDXOOCQPZ-VIFPVBQESA-N
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Description

Glycylglycyl-L-histidylglycylglycine is a peptide compound that consists of a sequence of glycine and histidine amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycylglycyl-L-histidylglycylglycine can be synthesized using the carbobenzoxy azide procedure. This method involves the protection of amino groups with carbobenzoxy (Cbz) groups, followed by the formation of peptide bonds through azide intermediates. The synthesis typically requires controlled reaction conditions, including specific pH levels and temperatures, to ensure the correct formation of peptide bonds .

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers, which can efficiently produce peptides by sequentially adding protected amino acids to a growing peptide chain. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Glycylglycyl-L-histidylglycylglycine can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as amino, carboxyl, and imidazole groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazolone derivatives, while reduction can yield alcohols or amines .

Scientific Research Applications

Glycylglycyl-L-histidylglycylglycine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Glycylglycyl-L-histidylglycylglycine exerts its effects involves interactions with specific molecular targets and pathways. The imidazole ring of the histidine residue can coordinate with metal ions, influencing enzyme activity and protein structure. Additionally, the peptide can interact with cell surface receptors, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

  • Glycyl-L-histidine
  • L-histidylglycine
  • Glycylglycyl-L-histidine
  • Glycyl-L-histidylglycine
  • L-histidylglycylglycine

Comparison: Glycylglycyl-L-histidylglycylglycine is unique due to its specific sequence of glycine and histidine residues, which confer distinct biochemical properties. Compared to similar compounds, it exhibits different metal-binding affinities and reactivity profiles, making it particularly useful in studies of metal-peptide interactions and enzymatic processes .

Properties

CAS No.

60343-81-9

Molecular Formula

C14H21N7O6

Molecular Weight

383.36 g/mol

IUPAC Name

2-[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C14H21N7O6/c15-2-10(22)17-5-12(24)21-9(1-8-3-16-7-20-8)14(27)19-4-11(23)18-6-13(25)26/h3,7,9H,1-2,4-6,15H2,(H,16,20)(H,17,22)(H,18,23)(H,19,27)(H,21,24)(H,25,26)/t9-/m0/s1

InChI Key

SYMZACDXOOCQPZ-VIFPVBQESA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CN

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CN

Origin of Product

United States

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